molecular formula C9H8N2O B152837 Quinoxalin-6-ylmethanol CAS No. 488834-75-9

Quinoxalin-6-ylmethanol

Cat. No.: B152837
CAS No.: 488834-75-9
M. Wt: 160.17 g/mol
InChI Key: PNAADFVYDHLFHT-UHFFFAOYSA-N
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Description

Quinoxalin-6-ylmethanol is a nitrogen-containing heterocyclic compound with the molecular formula C₉H₈N₂O. It is a derivative of quinoxaline, which is a fused heterocycle consisting of a benzene ring and a pyrazine ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Quinoxalin-6-ylmethanol can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with a dicarbonyl compound, followed by reduction. The reaction typically requires organic solvents, high temperatures, and strong catalysts . Another method involves the use of green chemistry principles, such as microwave-assisted synthesis, which offers a more environmentally friendly approach .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of transition metal catalysts, solvent-free conditions, and continuous flow reactors to enhance efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions: Quinoxalin-6-ylmethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

    Quinoxaline: The parent compound, which lacks the hydroxyl group present in quinoxalin-6-ylmethanol.

    Quinoxalin-6-carboxylic acid: An oxidized derivative of this compound.

    Quinoxalin-6-ylmethane: A reduced form of this compound.

Uniqueness: this compound is unique due to its hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to its parent compound and other derivatives. This functional group allows for further chemical modifications, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

quinoxalin-6-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c12-6-7-1-2-8-9(5-7)11-4-3-10-8/h1-5,12H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNAADFVYDHLFHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30423667
Record name quinoxalin-6-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30423667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

488834-75-9
Record name quinoxalin-6-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30423667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 100 ml flask, 6-methyl-quinoxaline (1.25 g, 8.68 mmol) was dissolved with N-bromosuccinimide (2.32, 13.0 mmol) and benzoyl peroxide (0.15 g, 0.62 mml) in 31 g of chlorobenzene. The mixture was heated up to 85° C. to give a pale yellow solution that turned reddish with time. The solution was maintained at 85° C. for two hours and it was then cooled to −10° C. and filtered. The solution was vacuum dried to give an orange solid residue. The orange solid was then mixed with an alkaline solution prepared by dissolving 2.6 g of sodium hydroxide pellets in 50 ml of water. The mixture was gently heated to 85-95° C. to give a solution of 6-hydroxymethyl-quinoxaline that was mixed with the catalyst (5% Pt/C, 0.2 g) and maintained at that temperature with air sparging. The reaction was monitored by GCMS showing the consumption of 6-hydroxymethyl-quinoxaline and the formation of 6-quinoxalinecarboxaldehyde. After 10 hours, both compounds were completely consumed indicating the end of the reaction. The aqueous solution was cooled to room temperature and filtered. The yellow solution obtained was neutralized with 3.18 g of 96% sulfuric acid dissolved in 5 ml of water. A yellow precipitated was formed during the addition of acid. The yellow solid was filtered and air dried to give 0.67 g of dry product (45% yield). The lower yield in this experiment is attributed to a loss of bromomethyl-quinoxaline that was not recovered with from the succinimides precipitate by washings with pentane as explained in Examples 1 and 2.
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
13 mmol
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
31 g
Type
solvent
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

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